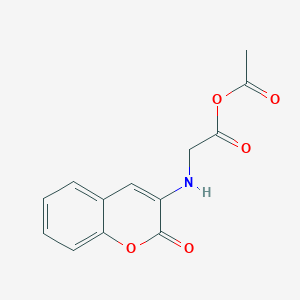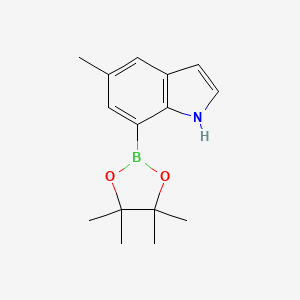![molecular formula C13H12BrN B11856264 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline CAS No. 103620-41-3](/img/structure/B11856264.png)
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ブロモ-7,8,9,10-テトラヒドロベンゾ[f]キノリン: は、分子式C₁₃H₁₂BrN の化学化合物です。これは、ブロム原子がテトラヒドロベンゾキノリン構造の第7位に置換されたベンゾキノリン誘導体です。
2. 製法
合成経路と反応条件: 7-ブロモ-7,8,9,10-テトラヒドロベンゾ[f]キノリンの合成は、通常、7,8,9,10-テトラヒドロベンゾ[f]キノリンの臭素化を伴います。一般的な方法の1つは、臭素化剤としてN-ブロモスクシンイミド(NBS)を使用する方法です。反応は通常、四塩化炭素またはクロロホルムなどの不活性溶媒中で、還流条件下で行われます。反応は次のように進行します。
7,8,9,10-テトラヒドロベンゾ[f]キノリン+NBS→7-ブロモ-7,8,9,10-テトラヒドロベンゾ[f]キノリン+スクシンイミド
工業生産方法: 7-ブロモ-7,8,9,10-テトラヒドロベンゾ[f]キノリンの工業生産には、同様の臭素化反応が、より大規模で行われる場合があります。このプロセスは、収率と純度が最適化され、多くの場合、連続フローリアクターや再結晶またはクロマトグラフィーなどの高度な精製技術が含まれます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline typically involves the bromination of 7,8,9,10-tetrahydrobenzo[f]quinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The reaction proceeds as follows:
7,8,9,10-tetrahydrobenzo[f]quinoline+NBS→this compound+Succinimide
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類:
置換反応: 7-ブロモ-7,8,9,10-テトラヒドロベンゾ[f]キノリンは、ブロム原子がアミン、チオール、アルコキシドなどの他の求核剤によって置換される求核置換反応を受けることができます。
酸化反応: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて、キノリン誘導体を形成するように酸化することができます。
還元反応: この化合物の還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用いて、テトラヒドロキノリン誘導体の形成につながる可能性があります。
一般的な試薬と条件:
求核置換: 極性非プロトン性溶媒中のアジ化ナトリウム、チオシアン酸カリウム、またはメトキシドナトリウムなどの試薬。
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム、酢酸中の三酸化クロム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム、メタノール中の水素化ホウ素ナトリウム。
主な生成物:
置換: 7-置換テトラヒドロベンゾキノリン誘導体の形成。
酸化: キノリン誘導体の形成。
還元: テトラヒドロキノリン誘導体の形成。
4. 科学研究への応用
化学: 7-ブロモ-7,8,9,10-テトラヒドロベンゾ[f]キノリンは、様々な有機化合物の合成における中間体として使用されます。これは、医薬品化学や材料科学において、より複雑な分子の調製のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌性、抗真菌性、抗がん性など、潜在的な生物活性について研究されています。これは、新しい医薬品や生体活性分子の開発に使用されています。
医学: がんや感染症など、様々な病気の治療における7-ブロモ-7,8,9,10-テトラヒドロベンゾ[f]キノリン誘導体の治療の可能性を探るための研究が進められています。
産業: 産業部門では、この化合物は、染料、顔料、その他の特殊化学品の合成に使用されています。また、ユニークな特性を持つ新しい材料の開発にも用いられています。
科学的研究の応用
Chemistry: 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with unique properties.
作用機序
7-ブロモ-7,8,9,10-テトラヒドロベンゾ[f]キノリンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素、受容体、またはDNAに結合して、生体経路の調節につながります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん効果を発揮する可能性があります。正確な分子標的と経路は、特定の誘導体とその用途によって異なります。
類似化合物との比較
類似化合物:
- 7-クロロ-7,8,9,10-テトラヒドロベンゾ[f]キノリン
- 7-ヨード-7,8,9,10-テトラヒドロベンゾ[f]キノリン
- 7-フルオロ-7,8,9,10-テトラヒドロベンゾ[f]キノリン
比較: 7-ブロモ-7,8,9,10-テトラヒドロベンゾ[f]キノリンは、ブロム原子の存在により独特です。これは、クロロ、ヨード、フルオロ類似体と比較して、異なる反応性と特性を付与します。ブロム原子はより大きく、より分極しやすいので、化合物の置換やその他の化学反応における反応性に影響を与える可能性があります。さらに、ブロム誘導体は、ハロゲン化された対応物と比較して、異なる生物活性と薬物動態的特性を示す可能性があります。
特性
CAS番号 |
103620-41-3 |
|---|---|
分子式 |
C13H12BrN |
分子量 |
262.14 g/mol |
IUPAC名 |
7-bromo-7,8,9,10-tetrahydrobenzo[f]quinoline |
InChI |
InChI=1S/C13H12BrN/c14-12-5-1-3-9-10(12)6-7-13-11(9)4-2-8-15-13/h2,4,6-8,12H,1,3,5H2 |
InChIキー |
JTQLYNKCFWJKKY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C3=C(C=C2)N=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)
